molecular formula C25H29F2N5O B608084 IMP-1088 CAS No. 2059148-82-0

IMP-1088

Cat. No.: B608084
CAS No.: 2059148-82-0
M. Wt: 453.5 g/mol
InChI Key: SOXNKJCQBRQUMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1-(5-(3,4-Difluoro-2-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy)phenyl)-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine, also known as IMP-1088, are the human N-myristoyltransferases NMT1 and NMT2 . These enzymes are involved in the post-translational modification of proteins, specifically the addition of a myristoyl group to the N-terminus of specific cellular proteins .

Mode of Action

This compound inhibits the action of NMT1 and NMT2 by binding to their active sites . This prevents the enzymes from adding a myristoyl group to their target proteins . The inhibition of NMT1 and NMT2 by this compound is highly potent, with IC50 values of less than 1 nM for both enzymes .

Biochemical Pathways

The inhibition of NMT1 and NMT2 by this compound affects the myristoylation pathway . Myristoylation is a crucial process for the functionality of many proteins, as it allows them to associate with cellular membranes or bind to hydrophobic pockets of certain proteins . By inhibiting this process, this compound disrupts the normal functioning of these proteins.

Pharmacokinetics

Small molecule drugs generally have good absorption and distribution profiles, but their metabolism and excretion can vary widely. This compound is predicted to be BBB-permeable, which could potentially restrict its usage due to possible neurotoxicity .

Result of Action

The primary result of this compound’s action is the prevention of rhinoviral replication . By inhibiting NMT1 and NMT2, this compound prevents the myristoylation of the rhinovirus capsid protein VP0 . This prevents the virus from assembling its capsid, which is essential for the virus to generate infectious particles . As a result, this compound protects host cells from the cytotoxic effects of viral infection .

Action Environment

The action of this compound is influenced by the cellular environment. The presence of the target enzymes NMT1 and NMT2 is a prerequisite for its action . Furthermore, the effectiveness of this compound may be influenced by factors such as the concentration of the drug in the cell, the presence of other competing substrates for NMT1 and NMT2, and the overall state of the cell .

Biochemical Analysis

Biochemical Properties

IMP-1088 interacts with NMT1 and NMT2, enzymes that play a crucial role in the myristoylation process . Myristoylation is a lipid modification of proteins that is vital for protein-protein interactions and cellular localization .

Cellular Effects

This compound has been shown to inhibit the replication of several viruses, including rhinovirus, the most common cause of the common cold . This is achieved by inhibiting the myristoylation of the viral capsid protein VP0 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of NMT1 and NMT2, which prevents the myristoylation of target proteins . This can disrupt protein-protein interactions and alter the localization of proteins within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce viral titers in HeLa cells without affecting cell growth . The effects of this compound are observed at low nanomolar concentrations .

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported in the literature, the effectiveness of this compound at low nanomolar concentrations suggests that it may have potent antiviral effects at relatively low doses .

Metabolic Pathways

This compound interacts with the myristoylation pathway by inhibiting NMT1 and NMT2 . This can affect the myristoylation of proteins and potentially disrupt various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with NMT1 and NMT2 . Specific details about its transport and distribution have not been reported in the literature.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with NMT1 and NMT2 . By inhibiting these enzymes, this compound can disrupt the myristoylation of proteins and alter their localization within the cell .

Preparation Methods

The synthesis of IMP-1088 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.

Chemical Reactions Analysis

IMP-1088 primarily undergoes reactions related to its role as an enzyme inhibitor. It selectively blocks N-myristoylation in cells at low nanomolar concentrations . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with N-myristoyltransferases is a stable enzyme-inhibitor complex that prevents the myristoylation of viral proteins .

Properties

IUPAC Name

1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNKJCQBRQUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336328
Record name 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059148-82-0
Record name 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMP-1088
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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